(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone
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Overview
Description
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methanone group, which is further connected to a methoxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-3-chlorobenzene, undergoes a series of reactions to introduce the desired substituents.
Attachment of the Methanone Group: The phenyl ring is then reacted with a suitable reagent to introduce the methanone group.
Formation of the Piperidine Ring: The final step involves the reaction of the intermediate with 4-methoxypiperidine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxypiperidine moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxypiperidine moiety.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-nitrophenyl)(4-methoxypiperidin-1-yl)methanone: Similar structure but with a nitro group instead of a chlorine atom.
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.
Uniqueness
(4-Bromo-3-chlorophenyl)(4-methoxypiperidin-1-yl)methanone is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11(14)12(15)8-9/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTWAEKNYUGPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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